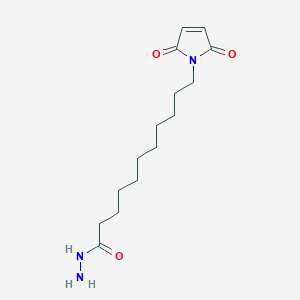

11-马来酰亚胺十一烷酸酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of maleimide derivatives, including 11-Maleimidoundecanoic Acid Hydrazide, involves specific reactions that contribute to their unique chemical structures. For example, the synthesis of new hydrazide-hydrazones and their derivatives as potential antimicrobials involves reacting specific acid hydrazides with aromatic aldehydes or isothiocyanates, indicating the versatility and reactivity of the maleimide group in synthesizing various compounds (Gürsoy et al., 1990).

Molecular Structure Analysis

The molecular structure of maleic hydrazide derivatives is crucial for their chemical behavior and applications. Studies using high-resolution techniques such as 1H NMR have provided insights into the intramolecular structure of alkyl 11-maleimidoundecanoates, revealing how changes in the environment and the length of the alkyl chain can affect the molecular structure and its NMR spectra (Gonzalez De La Campa & Barrales-rienda, 1981).

Chemical Reactions and Properties

The chemical reactivity of maleimide derivatives, including hydrazides, often involves interactions with nucleophiles, leading to various chemical transformations. For instance, a transition-metal-free radical-triggered hydrosulfonylation and disulfonylation reaction of substituted maleimides with sulfonyl hydrazides demonstrates the potential for creating diverse chemical structures under mild and transition-metal-free conditions (Ruan et al., 2022).

Physical Properties Analysis

The study of physical properties, including the behavior of maleimide derivatives in different solvents and temperatures, provides insight into their stability and potential applications. The NMR spectroscopic analysis in different environments reveals the influence of molecular structure on the physical properties of these compounds, as observed in alkyl 11-maleimidoundecanoates (Gonzalez De La Campa & Barrales-rienda, 1981).

Chemical Properties Analysis

The chemical properties of 11-Maleimidoundecanoic Acid Hydrazide and related compounds are determined by their functional groups and molecular structure. The ability to undergo specific chemical reactions, such as hydrosulfonylation and disulfonylation, highlights the chemical versatility of maleimide derivatives. These reactions enable the synthesis of compounds with varied chemical properties and potential applications (Ruan et al., 2022).

科学研究应用

蛋白质标记和交联

KMUH在蛋白质分析中用作交联剂 . 它是一种长链的马来酰亚胺和酰肼交联剂,用于将巯基(半胱氨酸)与羰基(醛或酮)偶联,例如通过糖蛋白碳水化合物的氧化形成的羰基 .

与巯基的偶联

KMUH中的马来酰亚胺基团与巯基反应形成稳定的硫醚键 . 这种性质在各种生物化学研究应用中得到利用。

与羰基的偶联

KMUH的酰肼基团可以与糖蛋白和碳水化合物的氧化糖偶联 . 这在糖蛋白研究中特别有用。

糖基化的氧化

KMUH可与偏高碘酸钠一起使用,将糖基化(例如唾液酸)氧化为反应性醛基 . 这是糖蛋白研究中常用的方法。

与羧基的偶联

KMUH可与EDC(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)一起使用,将酰肼基团的伯胺与羧基偶联 . 这种反应常用于肽和蛋白质偶联。

生物分子偶联

KMUH中的马来酰亚胺官能团可用于将各种生物分子(例如酶和DNA)与聚合物链偶联 . 这在生物偶联化学领域特别有用。

安全和危害

作用机制

Target of Action

11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinking reagent . It primarily targets sulfhydryl and carbonyl groups . These groups are found in many biological molecules, making this compound versatile in its applications.

Mode of Action

The compound interacts with its targets through a chemical reaction . The maleimide group in the compound reacts with sulfhydryl groups, while the hydrazide group reacts with carbonyl groups . This allows the compound to form a bridge between two different molecules, effectively crosslinking them.

Biochemical Pathways

The exact biochemical pathways affected by 11-Maleimidoundecanoic Acid Hydrazide can vary depending on the molecules it crosslinks. It’s often used in the synthesis ofPROTACs (Proteolysis-Targeting Chimeras) , which are designed to degrade specific proteins within a cell. By crosslinking a protein of interest with a molecule that can recruit an E3 ubiquitin ligase, the protein can be marked for degradation by the cell’s proteasome .

Result of Action

The result of the action of 11-Maleimidoundecanoic Acid Hydrazide depends on the specific application. In the case of PROTACs, the result would be the degradation of a specific target protein . This could have various effects at the molecular and cellular level, depending on the role of the degraded protein.

Action Environment

The action, efficacy, and stability of 11-Maleimidoundecanoic Acid Hydrazide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive molecules, and the specific characteristics of the target cells. For example, the reactivity of the maleimide group with sulfhydryl groups is known to be pH-dependent .

属性

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 |

Source

|

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359436-62-7 |

Source

|

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)